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Compound of Interest

Compound Name: (Rac)-Finerenone

Cat. No.: B045162

A comprehensive examination of the selective, non-steroidal mineralocorticoid receptor
antagonist, finerenone, reveals its development and clinical use exclusively as a single S-
enantiomer. This guide provides a detailed side-by-side comparison of the pharmacokinetic
profile of finerenone against its racemate, highlighting the established data for the active
enantiomer and the absence of clinical data for the racemic mixture.

Finerenone is a pure S-enantiomer, and extensive clinical evaluation has focused solely on this
form.[1] In vivo studies have demonstrated no racemization, meaning the S-enantiomer does
not convert to its R-enantiomer in the body.[1] Consequently, a direct comparative
pharmacokinetic study between finerenone and its racemate has not been a focus of clinical
development, as the therapeutic entity is the single enantiomer. While finerenone is initially
synthesized as a racemic mixture, the active (S)-enantiomer is isolated for therapeutic use
through chiral column chromatography.

This comparison, therefore, summarizes the well-documented pharmacokinetic profile of
finerenone and notes the lack of available data for its racemate.

Pharmacokinetic Profile Comparison
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Parameter Finerenone (S-enantiomer) Finerenone Racemate

Absorption

Bioavailability

43.5%[1][2]

Data not available

Tmax (Time to Peak

0.5 - 1.25 hours[1]

Data not available

Concentration)
No clinically relevant effect on
AUC; Cmax may be slightly
Effect of Food reduced and Tmax prolonged Data not available
with a high-fat, high-calorie
meal.[1]
Distribution
Volume of Distribution (Vss) 52.6 L[2] Data not available

Plasma Protein Binding

~92%, predominantly to

albumin.[3]

Data not available

Metabolism

Major Metabolizing Enzymes

CYP3A4 (~90%) and CYP2C8

(~10%).[3]

Data not available

Active Metabolites

None identified.[3]

Data not available

Excretion

Half-life (t1/2)

2-3 hours.[1]

Data not available

Route of Elimination

Primarily renal (~80% of the
dose recovered in urine) and
to a lesser extent via feces
(~20%).]1]

Data not available

Unchanged Drug in Excreta

Less than 1% of the dose is

excreted unchanged in urine.

[1]

Data not available

Experimental Protocols
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The pharmacokinetic parameters for finerenone have been established through a series of
Phase I, I, and Ill clinical trials. Below are representative methodologies employed in these
studies.

Absolute Bioavailability Study

o Objective: To determine the absolute bioavailability of finerenone and to characterize its
pharmacokinetic profile after oral and intravenous administration.

o Methodology: This was an open-label, randomized, two-period crossover study in healthy
male volunteers.

o Treatment Arms:
» A single oral dose of finerenone (e.g., 5 mg tablet).
= Asingle intravenous infusion of finerenone (e.g., 1 mg over 1 hour).

o Sampling: Serial blood samples were collected at predefined time points before and after
drug administration to measure plasma concentrations of finerenone. Urine was also
collected to determine the amount of unchanged drug excreted.

o Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax
(Maximum Concentration), Tmax, and t1/2 were calculated using non-compartmental
analysis. Absolute bioavailability was calculated as the ratio of the dose-normalized AUC
after oral administration to the AUC after intravenous administration.

Drug-Drug Interaction Studies

o Objective: To investigate the effect of inhibitors of CYP3A4 and CYP2C8 on the
pharmacokinetics of finerenone.

o Methodology: These were open-label, one-sequence, crossover studies in healthy male
volunteers.

o Procedure: Participants received a single oral dose of finerenone alone in the first period.
In the second period, they received a strong or moderate inhibitor of a specific CYP
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enzyme (e.g., itraconazole for CYP3A4, gemfibrozil for CYP2CS8) for several days to reach
steady-state, followed by co-administration of a single oral dose of finerenone.

o Sampling and Analysis: Serial blood samples were collected to determine finerenone
plasma concentrations. The geometric mean ratios of AUC and Cmax with and without the
inhibitor were calculated to quantify the magnitude of the interaction.

Visualizing Finerenone's Mechanism of Action and
Clinical Trial Workflow
Finerenone Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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